2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid is a chemical compound with the molecular formula and a molecular weight of 224.25 g/mol. It is characterized by the presence of both isopropoxy and methoxy functional groups attached to a phenyl ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The compound is classified as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group. Its structural features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals.
The synthesis of 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid can be achieved through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This method involves a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound, allowing for the formation of carbon-carbon bonds.
Another method involves reduction reactions, where starting materials like esters or ketones are transformed into alcohols or acids using reducing agents such as lithium aluminum hydride.
The molecular structure of 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C12H16O4 |
Molecular Weight | 224.25 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid participates in various chemical reactions, including:
The mechanism of action of 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid involves its interaction with specific molecular targets within biological systems. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. For example, it could potentially modulate metabolic processes by interacting with enzyme active sites or altering substrate availability.
2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid has several scientific applications:
2-(3-Isopropoxy-4-methoxyphenyl)acetic acid (C₁₂H₁₆O₄) is a structurally intricate arylacetic acid derivative featuring two distinct ether functionalities. Its synthesis demands precise control over regioselectivity and functional group compatibility, presenting significant challenges in route design and optimization [1]. This section comprehensively examines the synthetic strategies enabling efficient and scalable production of this pharmacologically relevant building block.
Retrosynthetic deconstruction reveals three logical disconnection strategies for this molecule:
Table 1: Comparative Analysis of Retrosynthetic Pathways for 2-(3-Isopropoxy-4-methoxyphenyl)acetic Acid
Disconnection Strategy | Key Precursors | Advantages | Challenges |
---|---|---|---|
Aryl Ether (C-O) | 2-(3-Hydroxy-4-methoxyphenyl)acetic acid, Isopropyl halide | Late-stage functionalization; modular isopropoxy variation | Regioselective alkylation; phenol O- vs. carboxylic acid reactivity |
Acetic Acid Chain (C-C) | 3-Isopropoxy-4-methoxybenzaldehyde, Malonate/Nitrile | Leverages robust C–C bond formations (e.g., Knoevenagel) | Requires decarboxylation/hydrolysis; potential over-alkylation |
Dihydroxyarene Core | 2-(3,4-Dihydroxyphenyl)acetic acid, Isopropylation agent | Access to diverse dialkoxy analogs | Regiocontrol in dialkylation; protection/deprotection steps |
The optimal industrial route often combines these strategies, favoring 3-isopropoxy-4-methoxybenzaldehyde as a pivotal intermediate due to commercial availability or efficient synthesis from guaiacol derivatives [7] [8].
Palladium catalysis offers powerful methods for constructing the aryl isopropoxy linkage under milder conditions than classical nucleophilic substitutions. Adapting methodologies developed for methyl aryl ethers [4], the synthesis employs:
Limitations: Catalyst loading (typically 1–2 mol% Pd) impacts cost-effectiveness for large-scale synthesis. Furthermore, competing reduction of the aryl halide to arene can occur with less effective ligands or elevated temperatures [4].
Classical O-alkylation remains a robust and scalable method for installing the isopropoxy group:
Table 2: Comparison of O-Alkylation Methods for Isopropoxy Installation
Method | Conditions | Yield Range | Purification Challenges | Scalability Rating |
---|---|---|---|---|
Williamson Ether | Isopropyl bromide, K₂CO₃, DMF, 80°C | 75–90% | Inorganic salt removal; ester byproducts | High |
Mitsunobu | DIAD, PPh₃, Isopropanol, THF, 25°C | 85–95% | Triphenylphosphine oxide removal | Low |
Carbonate Transesterification | (iPrO)₂CO, K₂CO₃, 160°C | 70–85% | Minimal byproducts | Moderate-High |
Regioselectivity is assured by using pre-formed 3-hydroxy-4-methoxy precursors, avoiding the need for directing groups [3] [7].
The acetic acid chain is efficiently introduced via carbonyl homologation:
Recent catalytic improvements utilize MOFs like MIL-101 immobilized on SBA-16 silica (SBA-16-Cx@MIL), facilitating Knoevenagel condensations under mild conditions (25–50°C) with >95% conversion and simplified catalyst recycling [9].
Sustainability imperatives drive innovations in solvent reduction and catalysis:
These methods reduce E-factors (kg waste/kg product) from >40 in classical routes to <5, primarily by eliminating solvent-intensive purification steps [2] [9].
Translating laboratory syntheses to manufacturing scale faces hurdles:
Table 3: Scalability Assessment of Key Synthetic Steps
Synthetic Step | Critical Scaling Parameters | Industrial Mitigation Strategies |
---|---|---|
Palladium-Catalyzed Coupling | Pd leaching (<5 ppm specification); Ligand cost | Solid-supported Pd catalysts; Continuous flow hydrogenation |
O-Alkylation | Solvent volume; Halide byproduct disposal | Solvent-free milling; Isopropyl carbonate utilization |
Knoevenagel Condensation | Homogeneous catalyst removal; Decarboxylation efficiency | Heterogeneous MOF catalysts; Flow reactor integration |
Final Acid Crystallization | Polymorphism control; Residual solvent levels | Water/ethanol anti-solvent crystallization; Temperature cycling |
Addressing these challenges enables kilogram-scale production with >95% purity, as validated in pharmaceutical intermediate synthesis [7] [8].
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